molecular formula C9H12O2 B14370452 2-(Prop-2-en-1-yl)cyclopent-1-ene-1-carboxylic acid CAS No. 90969-23-6

2-(Prop-2-en-1-yl)cyclopent-1-ene-1-carboxylic acid

Cat. No.: B14370452
CAS No.: 90969-23-6
M. Wt: 152.19 g/mol
InChI Key: ZNWPMKUYIPGYKI-UHFFFAOYSA-N
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Description

2-(Prop-2-en-1-yl)cyclopent-1-ene-1-carboxylic acid is an organic compound with the molecular formula C10H14O2. It is characterized by a cyclopentene ring substituted with a prop-2-en-1-yl group and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-en-1-yl)cyclopent-1-ene-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with cyclopentene, which undergoes a series of reactions to introduce the prop-2-en-1-yl group and the carboxylic acid group.

    Allylation: Cyclopentene is subjected to allylation using allyl bromide in the presence of a base such as potassium carbonate.

    Oxidation: The resulting allyl-substituted cyclopentene is then oxidized using an oxidizing agent like potassium permanganate to introduce the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Processes: Utilizing catalysts to enhance the efficiency and yield of the reactions.

    Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-en-1-yl)cyclopent-1-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The prop-2-en-1-yl group can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(Prop-2-en-1-yl)cyclopent-1-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Prop-2-en-1-yl)cyclopent-1-ene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo various biochemical transformations, leading to the modulation of specific pathways. For example, the carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopenten-1-one: A structurally related compound with a ketone group instead of a carboxylic acid group.

    Cyclopentene-1-carboxylic acid: Similar structure but lacks the prop-2-en-1-yl group.

    2-(Cyclopent-1-en-1-yl)acetic acid: Contains an acetic acid group instead of a carboxylic acid group.

Uniqueness

2-(Prop-2-en-1-yl)cyclopent-1-ene-1-carboxylic acid is unique due to the presence of both the prop-2-en-1-yl group and the carboxylic acid group on the cyclopentene ring

Properties

CAS No.

90969-23-6

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

2-prop-2-enylcyclopentene-1-carboxylic acid

InChI

InChI=1S/C9H12O2/c1-2-4-7-5-3-6-8(7)9(10)11/h2H,1,3-6H2,(H,10,11)

InChI Key

ZNWPMKUYIPGYKI-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(CCC1)C(=O)O

Origin of Product

United States

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